(Z)-N,3-bis(4-chlorophenyl)-2-cyanoprop-2-enamide
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Overview
Description
(Z)-N,3-bis(4-chlorophenyl)-2-cyanoprop-2-enamide is an organic compound characterized by the presence of two 4-chlorophenyl groups, a cyanoprop-2-enamide moiety, and a Z-configuration around the double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N,3-bis(4-chlorophenyl)-2-cyanoprop-2-enamide typically involves the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of a base, followed by the addition of 4-chloroaniline. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(Z)-N,3-bis(4-chlorophenyl)-2-cyanoprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl groups, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N,3-bis(4-chlorophenyl)-2-cyanoprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for further investigation in enzyme-related diseases .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has been evaluated for its anticancer, antiviral, and antimicrobial activities .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (Z)-N,3-bis(4-chlorophenyl)-2-cyanoprop-2-enamide involves its interaction with specific molecular targets. It binds to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects. The compound’s structure allows it to fit into the enzyme’s active site, blocking substrate access and preventing the enzyme from catalyzing its reaction .
Comparison with Similar Compounds
Similar Compounds
- **(Z)-2-((2-bromo-4-chlorophenyl)imino)methyl)-4-chlorophenol
- **5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
- **4-(4-chlorophenyl)-4-(1H-pyrazol-4-yl)phenylpiperidine
Uniqueness
(Z)-N,3-bis(4-chlorophenyl)-2-cyanoprop-2-enamide stands out due to its unique combination of two 4-chlorophenyl groups and a cyanoprop-2-enamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic activities further highlight its uniqueness .
Properties
IUPAC Name |
(Z)-N,3-bis(4-chlorophenyl)-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O/c17-13-3-1-11(2-4-13)9-12(10-19)16(21)20-15-7-5-14(18)6-8-15/h1-9H,(H,20,21)/b12-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLXWPVMTHZHRX-XFXZXTDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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